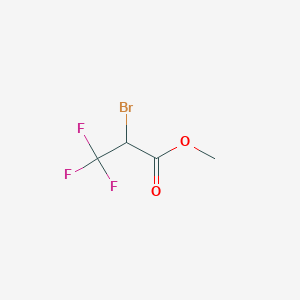

Methyl 2-bromo-3,3,3-trifluoropropanoate

Overview

Description

Synthesis Analysis

The synthesis of methyl 2-bromo-3,3,3-trifluoropropanoate involves several chemical reactions that allow for the introduction of the trifluoromethyl group. A common method involves the reaction of 2-bromo-3,3,3-trifluoropropene (BrTFP) with active methylenes, which has been applied to the synthesis of (+/-)-trans-trifluoronorcoronamic acid, showcasing high stereoselectivity in the process (Jiang, Zhang, & Xiong, 2003). Another synthesis approach described uses commercially available 2-bromo-3,3,3-trifluoropropene as a starting material, leading to the compound through a two-step process with 60% overall yield, highlighting the synthetic efficiency of this method (Inoue, Shiosaki, & Muramaru, 2014).

Molecular Structure Analysis

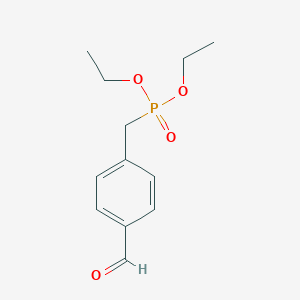

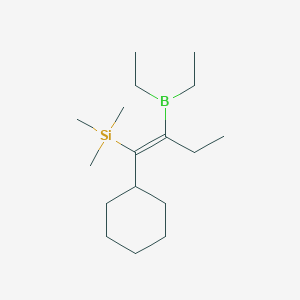

This compound's molecular structure is characterized by the presence of a trifluoromethyl group attached to a brominated propane skeleton. This configuration imparts unique electronic and steric properties to the molecule, affecting its reactivity and interaction with other chemical species. Detailed experimental and theoretical studies on substituted trifluoromethylchromones, although not directly related to this compound, provide insights into the influence of bulky groups like bromine on crystal packing, which can be relevant for understanding the structural aspects of similar compounds (León et al., 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions, such as zinc-mediated coupling reactions with chiral imines, leading to the formation of α-fluoro-α-(trifluoromethyl)-β-amino esters. These reactions demonstrate the compound's utility in synthesizing optically active esters with high diastereomeric excesses (Sekiguchi et al., 2004). Additionally, the compound has been employed in photocatalytic reactions with N-aryl amino acids, showcasing its potential in constructing complex molecules like 4-(difluoromethylidene)-tetrahydroquinolines via photoredox cycles (Zeng, Li, Chen, & Zhou, 2022).

Scientific Research Applications

Photocatalytic Synthesis : It's used as a catalyst in defluorinative reactions with N-aryl amino acids to synthesize various 4-(difluoromethylidene)-tetrahydroquinolines (Zeng et al., 2022).

Intermediate for Drug Synthesis : Methyl 2-oxalylimino- and 2-(phosphonoformimido)-3,3,3-trifluoropropanoates, derivatives of Methyl 2-bromo-3,3,3-trifluoropropanoate, are intermediates for synthesizing 3,3,3-trifluoroalanine derivatives, potential drug candidates (Skarpos et al., 2006).

Synthesis of Alkyl Bromides : It's used as a radical acceptor in the synthesis of secondary trifluoromethylated alkyl bromides, showing good yields and functional group tolerance (Guo et al., 2022).

Electrochemical Carboxylation : It is used in the efficient production of 2-aryl-3,3,3-trifluoropropanoic acids through electrochemical carboxylation, further applied in synthesizing β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (Yamauchi et al., 2010).

Synthesis of Trifluoromethyl-Substituted Compounds : It's used for the stereoselective synthesis of various trifluoromethyl-substituted compounds, including cyclopropane and amino acids, with potential pharmaceutical applications (Jiang et al., 2003); (Shimada et al., 2006).

Enhancing Battery Performance : Alkyl 3,3,3-trifluoropropanoate, derived from it, significantly enhances the high-voltage performance of lithium-ion batteries (Zheng et al., 2017).

Safety and Hazards

“Methyl 2-bromo-3,3,3-trifluoropropanoate” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding all personal contact, including inhalation, and using protective clothing when there is a risk of exposure .

Mechanism of Action

Mode of Action

It’s primarily used as a reagent in synthetic chemistry .

Biochemical Pathways

The specific biochemical pathways influenced by Methyl 2-bromo-3,3,3-trifluoropropanoate are currently unknown. More research is needed to elucidate its role in biochemical processes .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to handle it in a well-ventilated area, avoid contact with skin and eyes, and prevent formation of dust and aerosols .

properties

IUPAC Name |

methyl 2-bromo-3,3,3-trifluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrF3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNLYVZMYOKODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382057 | |

| Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113816-36-7 | |

| Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Methyl 2-bromo-3,3,3-trifluoropropanoate particularly useful in organic synthesis?

A1: this compound demonstrates unique reactivity when transformed into its corresponding Reformatsky reagent. [, ] This reagent, prepared by reacting this compound with zinc powder in dioxane, exhibits remarkable thermal stability. [] This stability allows it to effectively react with aldehydes, leading to the formation of α-trifluoromethyl-β-hydroxy esters in high yields. [] This reaction provides a valuable synthetic route to access these specific compounds, which are important building blocks in various chemical syntheses.

Q2: What is the significance of the α-trifluoromethyl-β-hydroxy esters produced using this compound?

A2: α-trifluoromethyl-β-hydroxy esters are valuable intermediates in organic synthesis. The incorporation of fluorine into organic molecules often significantly alters their chemical and physical properties, including their metabolic stability and lipophilicity. [] Therefore, having access to a reliable synthetic route, like the one enabled by this compound, for these compounds is crucial for developing new pharmaceuticals and agrochemicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)

![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)